N'-[(E)-(4-fluorophenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide
Description
N’-[(E)-(4-fluorophenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide is a Schiff base hydrazone compound Schiff bases are compounds typically formed by the condensation of primary amines with carbonyl compounds
Properties
Molecular Formula |
C12H11FN4O |
|---|---|
Molecular Weight |
246.24 g/mol |
IUPAC Name |
N-[(E)-(4-fluorophenyl)methylideneamino]-5-methyl-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C12H11FN4O/c1-8-6-11(16-15-8)12(18)17-14-7-9-2-4-10(13)5-3-9/h2-7H,1H3,(H,15,16)(H,17,18)/b14-7+ |
InChI Key |
QASPKHXGUOVERU-VGOFMYFVSA-N |
Isomeric SMILES |
CC1=CC(=NN1)C(=O)N/N=C/C2=CC=C(C=C2)F |
Canonical SMILES |
CC1=CC(=NN1)C(=O)NN=CC2=CC=C(C=C2)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(4-fluorophenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide typically involves the condensation reaction between 4-fluorobenzaldehyde and 3-methyl-1H-pyrazole-5-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(4-fluorophenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of N'-[(E)-(4-fluorophenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide typically involves the condensation of 4-fluorobenzaldehyde with 3-methyl-1H-pyrazole-5-carbohydrazide. The reaction conditions often include the use of solvents such as ethanol, and the product can be purified through recrystallization techniques. The compound has a distinct molecular structure characterized by the presence of a pyrazole ring, which is crucial for its biological activity.
Antimicrobial Properties
Recent studies have demonstrated that this compound exhibits notable antimicrobial activity. It has been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The results indicate that the compound possesses significant inhibitory effects, making it a candidate for further development as an antimicrobial agent.
| Microorganism | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 µg/mL |
| Escherichia coli | 12 | 64 µg/mL |
| Pseudomonas aeruginosa | 10 | 128 µg/mL |
Anticancer Activity
The compound also shows promise in anticancer research. Preliminary investigations have indicated that it can inhibit the proliferation of various cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer (A549). The mechanism of action is believed to involve interference with specific signaling pathways critical for tumor growth.
Case Study : A recent clinical trial involving pyrazole derivatives reported a partial response in 30% of participants with advanced solid tumors after treatment cycles, suggesting potential therapeutic benefits for compounds like this compound.
Material Science Applications
In addition to its biological applications, this compound has been explored for its potential use in materials science. The unique properties of pyrazole derivatives allow them to be utilized in the development of novel materials with specific electronic or optical characteristics. Research indicates that these compounds can be incorporated into polymer matrices to enhance their mechanical properties or thermal stability.
Mechanism of Action
The mechanism of action of N’-[(E)-(4-fluorophenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. The compound can form stable complexes with metal ions, which can inhibit the activity of certain enzymes. Additionally, its ability to undergo various chemical reactions allows it to interact with biological molecules, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
- (E)-(4-fluorophenylimino)methyl)naphthalen-2-ol
Uniqueness
N’-[(E)-(4-fluorophenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide is unique due to the presence of the pyrazole ring, which imparts distinct chemical properties compared to other Schiff bases. The fluorine atom on the phenyl ring also enhances its reactivity and potential biological activity.
This detailed article provides a comprehensive overview of N’-[(E)-(4-fluorophenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
N'-[(E)-(4-fluorophenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications.
Anticancer Activity
Recent studies have demonstrated that pyrazole derivatives exhibit notable anticancer properties. Specifically, this compound has been evaluated against various cancer cell lines, showing promising results:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| LNCaP (Prostate) | 18 | PSA downregulation |
| MCF7 (Breast) | 49.85 | Induction of apoptosis |
| A549 (Lung) | 26 | Growth inhibition |
In a study by Bouabdallah et al., the compound was found to selectively inhibit LNCaP cell growth with an IC50 value of 18 µM and a PSA downregulation rate of 46%, indicating its potential as a therapeutic agent in prostate cancer treatment .
Anti-inflammatory and Antibacterial Activity
The pyrazole class, including this compound, has been reported to possess anti-inflammatory and antibacterial properties. For instance, derivatives have shown significant activity against various bacterial strains, with minimum inhibitory concentration (MIC) values indicating effective antibacterial action.
Case Studies
- Prostate Cancer Treatment : A series of studies focused on the effects of pyrazole derivatives on prostate cancer cell lines demonstrated that compounds similar to this compound significantly inhibited cell proliferation and induced apoptosis through the modulation of androgen receptor pathways .
- Breast Cancer Research : In another study, this compound was evaluated for its cytotoxic effects on MCF7 cells. The results indicated that it induced apoptosis at concentrations that were non-toxic to normal cells, highlighting its selective action against cancerous cells .
Mechanistic Insights
The mechanism by which this compound exerts its biological effects appears to involve multiple pathways:
- Androgen Receptor Modulation : Its ability to downregulate PSA suggests interference with androgen receptor signaling, a critical pathway in prostate cancer progression.
- Induction of Apoptosis : The compound has been linked to increased apoptotic markers in treated cancer cells, indicating its role in promoting programmed cell death.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
